REACTION_CXSMILES
|
S(Cl)(Cl)(=O)=O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14]([NH2:16])=[S:15].C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>ClC1C=CC=CC=1>[NH2:16][C:14]1[S:15][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[C:8]=2[N:13]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
186.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The gas development being terminated
|
Type
|
ADDITION
|
Details
|
250 parts of water were added
|
Type
|
DISTILLATION
|
Details
|
the solvent mixture was distilled off with steam
|
Type
|
FILTRATION
|
Details
|
Filtration from the undissolved matter
|
Type
|
CUSTOM
|
Details
|
was carried out at about 90° C.
|
Type
|
CUSTOM
|
Details
|
the free amine was precipitated from the 2-amino-4-chlorobenzothiazole
|
Type
|
DISSOLUTION
|
Details
|
dissolved as hydrochloride
|
Type
|
ADDITION
|
Details
|
by adding excess sodium hydroxide solution until a final pH of 8.5-9.0
|
Type
|
FILTRATION
|
Details
|
The product was suction-filtered
|
Type
|
WASH
|
Details
|
washed to neutral with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |